2,5-Dimethyl-3,4-hexanediol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22607-11-0 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2,5-dimethylhexane-3,4-diol |
InChI |
InChI=1S/C8H18O2/c1-5(2)7(9)8(10)6(3)4/h5-10H,1-4H3 |
InChI Key |
UEGKGPFVYRPVCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C(C)C)O)O |
Origin of Product |
United States |
Investigation of Chemical Reactivity and Transformation Mechanisms
Elimination Reactions and Product Diversification
Elimination reactions of diols, particularly vicinal diols like 2,5-Dimethyl-3,4-hexanediol, are a cornerstone of organic synthesis, providing pathways to unsaturated compounds. These reactions are typically catalyzed by acids. pearson.comwikipedia.org
The acid-catalyzed dehydration of alcohols often proceeds through a unimolecular elimination (E1) mechanism. libretexts.orglibretexts.org This multi-step process is initiated by the protonation of one of the hydroxyl groups by an acid catalyst, converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺). libretexts.orgmasterorganicchemistry.com
The subsequent departure of a water molecule is the rate-determining step, resulting in the formation of a carbocation intermediate. libretexts.orgmasterorganicchemistry.comyoutube.com A base (which can be a water molecule or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon atom. libretexts.org The electrons from the broken carbon-hydrogen bond move to form a pi bond between the carbons, yielding an alkene. The E1 mechanism's rate is dependent solely on the concentration of the substrate, hence the term "unimolecular". masterorganicchemistry.comwikipedia.org In the context of a diol, this process can occur sequentially to eliminate both hydroxyl groups.
The formation of a carbocation intermediate is a pivotal event in the reaction of vicinal diols under acidic conditions. masterorganicchemistry.commsu.edu For this compound, protonation of a hydroxyl group and loss of water generates a tertiary carbocation. A key reaction pathway for 1,2-diols is the Pinacol (B44631) Rearrangement, which transforms the diol into a ketone. wikipedia.orgchemistrysteps.com
The mechanism involves:
Protonation and Loss of Water : One hydroxyl group is protonated and departs as water, forming a carbocation. masterorganicchemistry.com With an unsymmetrical diol, the hydroxyl group that leaves is the one that forms the more stable carbocation. wikipedia.orgchemistrysteps.com
Rearrangement : A neighboring alkyl or aryl group migrates to the positively charged carbon. This 1,2-shift is the defining step of the rearrangement. masterorganicchemistry.commsu.edu The driving force for this migration is the formation of a highly stable resonance-stabilized oxonium ion, where the positive charge is delocalized onto the adjacent oxygen atom. wikipedia.orgmsu.edu
Deprotonation : The final step is the deprotonation of the oxonium ion to yield the final ketone product, pinacolone. jove.com
The tendency for a group to migrate is known as its migratory aptitude. This generally follows a specific order, as detailed in the table below.
Table 1: Migratory Aptitude of Common Groups in Pinacol Rearrangement
| Group Type | Migratory Aptitude |
|---|---|
| Aryl | Phenyl > Substituted Phenyl |
| Hydride | H⁻ |
This table summarizes the general order of migratory aptitude for various functional groups during the pinacol rearrangement.
For this compound, the rearrangement would involve the migration of either an isopropyl group or a hydrogen atom, depending on which hydroxyl group is eliminated first, leading to the formation of a ketone. The existence of such rearrangement products provides strong evidence for a stepwise pathway involving discrete carbocation intermediates. cdnsciencepub.com
The double dehydration of diols is a well-established method for synthesizing dienes. byjus.comtestbook.com Acid-catalyzed elimination reactions can convert vicinal diols into conjugated dienes, which are valuable monomers in polymer synthesis. orgoreview.comkuleuven.be
In the case of this compound, the elimination of both hydroxyl groups via an acid-catalyzed dehydration process would yield 2,5-dimethyl-2,4-hexadiene, a conjugated diene. This transformation is achieved through two successive elimination reactions. byjus.comjove.com The stability of the resulting conjugated system, where p-orbitals overlap across the single bond separating the double bonds, is a significant thermodynamic driving force for this reaction. orgoreview.com
Oxidation and Reduction Pathways of Diols
The hydroxyl groups of diols can be targeted in both oxidation and reduction reactions.
Oxidation : Vicinal diols are susceptible to oxidative cleavage, a reaction that breaks the carbon-carbon bond between the two hydroxyl-bearing carbons. wikipedia.org Reagents such as sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are commonly used for this transformation, resulting in the formation of two carbonyl compounds (aldehydes or ketones). masterorganicchemistry.com The oxidation of this compound with such reagents would cleave the C3-C4 bond, yielding two molecules of isobutyraldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can also achieve this cleavage and may further oxidize the resulting aldehydes to carboxylic acids. vedantu.comgauthmath.com
Reduction : The reduction of diols to their corresponding alkanes is a less common transformation but can be achieved under certain conditions. More relevant is the synthesis of diols via reduction. For instance, the parent compound 2,5-dimethyl-2,5-hexanediol (B89615) can be produced by the hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol (B86746) using a palladium catalyst. chemicalbook.com This highlights the stability of the diol functional group to catalytic hydrogenation conditions used to reduce alkynes.
Table 2: Common Redox Reactions of Diols
| Reaction Type | Reagent(s) | Product(s) from this compound | Reference(s) |
|---|---|---|---|
| Oxidative Cleavage | Sodium Periodate (NaIO₄) | Isobutyraldehyde | masterorganicchemistry.com |
| Strong Oxidation | Potassium Permanganate (KMnO₄) | Isobutyric acid (via isobutyraldehyde) | vedantu.com |
This table outlines key oxidation and reduction reactions relevant to vicinal diols like this compound.
Derivatization Reactions for Functionalization
The hydroxyl groups of this compound serve as handles for introducing other functional groups through derivatization reactions, thereby modifying the molecule's properties for various applications.
Esterification : As with other alcohols, diols react with carboxylic acids or their more reactive derivatives (such as acid chlorides and anhydrides) to form esters. In the presence of an acid catalyst, this compound can be converted into a diester. This reaction is fundamental in polymer chemistry; for example, the related compound 2,5-dimethyl-2,5-hexanediol is reacted with methacrylic acid to form 2,5-dimethyl-2,5-hexanediol dimethacrylate, a cross-linking agent used in polymer synthesis. evitachem.com Transesterification reactions, where a diol displaces an alcohol from an existing ester, are also possible and are relevant in the production of polyesters. google.com
Etherification : The hydroxyl groups of a diol can be converted into ether functionalities. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. For vicinal diols, intramolecular etherification can occur to form cyclic ethers. For instance, the related 2,5-dimethyl-2,5-hexanediol undergoes dehydration catalyzed by heteropoly acids to yield cyclic ethers through a stereospecific intramolecular Sɴ2 mechanism. evitachem.com
Table 3: Common Compound Names
| Compound Name |
|---|
| This compound |
| 2,5-dimethyl-2,4-hexadiene |
| 2,5-dimethyl-2,5-hexanediol |
| 2,5-dimethyl-3-hexyne-2,5-diol |
| Isobutyraldehyde |
| Isobutyric acid |
| Lead tetraacetate |
| Pinacolone |
| Potassium permanganate |
| Sodium periodate |
| 2,5-Dimethyl-2,5-hexanediol dimethacrylate |
Halogenation Reactions (e.g., SN1 Synthesis of Dihaloalkanes)
The halogenation of diols is a fundamental transformation in organic synthesis, providing pathways to a variety of halogenated hydrocarbons. While direct studies on the halogenation of this compound are not extensively detailed in the provided literature, the reaction is well-documented for its isomer, 2,5-dimethyl-2,5-hexanediol. The reaction of 2,5-dimethyl-2,5-hexanediol with concentrated hydrochloric acid serves as a classic example of a unimolecular nucleophilic substitution (SN1) reaction, a topic often explored in undergraduate organic chemistry laboratories. ed.gov
The mechanism for the SN1 synthesis of 2,5-dichloro-2,5-dimethylhexane (B133102) from 2,5-dimethyl-2,5-hexanediol proceeds through several key steps. evitachem.comnotability.com Initially, the hydroxyl group is protonated by the strong acid (e.g., HCl), forming a good leaving group (water). evitachem.com The departure of the water molecule results in the formation of a stable tertiary carbocation at the corresponding carbon center. evitachem.comnotability.com This step is the rate-determining step of the reaction. notability.com Finally, a nucleophile, in this case, a chloride ion, attacks the carbocation, leading to the formation of the dihaloalkane. evitachem.com This process occurs at both tertiary alcohol sites on the molecule to yield the final dichlorinated product. evitachem.com The reaction has been reported to achieve yields of approximately 73-74%.
This laboratory experiment is considered a safe, economical, and effective method for instructing students on the principles of the SN1 reaction mechanism. ed.gov
Table 1: SN1 Halogenation of 2,5-Dimethyl-2,5-hexanediol
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| 2,5-Dimethyl-2,5-hexanediol | Concentrated Hydrochloric Acid (HCl) | 2,5-Dichloro-2,5-dimethylhexane | SN1 |
Complex Formation and Coordination Chemistry
The hydroxyl groups of diols like this compound allow them to act as ligands in coordination chemistry, forming complexes with various metals. The deprotonated form of the diol, the glycolate (B3277807), can chelate to metal centers, leading to the formation of metal-glycolate derivatives.
Synthesis of Metal-Glycolate Derivatives
The synthesis of metal-glycolate derivatives using glycols is a significant area of research. Studies on the closely related 2,5-dimethyl-2,5-hexanediol demonstrate this reactivity. For instance, the reaction of vanadyl isopropoxide (VO(OPr)3) with two equivalents of 2,5-dimethyl-2,5-hexanediol results in a dimeric homometallic glycolate complex, [VO(OGO)(OGOH)]2, where 'OGO' represents the doubly deprotonated diol. researchgate.net
This initial complex, which contains a residual hydroxyl group, can act as a building block to create more complex structures. researchgate.netresearchgate.net It can further react with various metal isopropoxides in a 1:2 molar ratio to yield novel heterobimetallic isopropoxide-glycolate derivatives. researchgate.net Examples of these synthesized derivatives include compounds with the general formula [VO(OGO)2{M(OPr)n-1}]2, where the second metal (M) can be Aluminum (Al), Titanium (Ti), or Niobium (Nb). researchgate.net These new complexes have been characterized using elemental analysis, molecular weight measurements, and various spectroscopic methods. researchgate.net
Similar synthetic strategies have been employed with other metals. For example, reactions involving zirconium(IV) isopropoxide (Zr(OPr)4∙PrOH) and various glycols, including 2,5-dimethyl-2,5-hexanediol, have been shown to yield dimeric zirconium glycolates. researchgate.netresearchgate.net These can then be reacted with other metal alkoxides like Al(OPr)3 or Nb(OPr)5 to form heterometallic derivatives. researchgate.net
Table 2: Synthesis of Metal-Glycolate Derivatives from 2,5-Dimethyl-2,5-hexanediol
| Metal Alkoxide Reactant(s) | Glycol Reactant | Resulting Complex Type | Example Product Formula |
|---|---|---|---|
| VO(OPr)3 | 2,5-Dimethyl-2,5-hexanediol | Homometallic Glycolate | [VO(OGO)(OGOH)]2 |
| [VO(OGO)(OGOH)]2, Al(OPr)3 | 2,5-Dimethyl-2,5-hexanediol | Heterobimetallic Glycolate | [VO(OGO)2{Al(OPr)2}]2 |
| [VO(OGO)(OGOH)]2, Ti(OPr)4 | 2,5-Dimethyl-2,5-hexanediol | Heterobimetallic Glycolate | [VO(OGO)2{Ti(OPr)3}]2 |
| [VO(OGO)(OGOH)]2, Nb(OPr)5 | 2,5-Dimethyl-2,5-hexanediol | Heterobimetallic Glycolate | [VO(OGO)2{Nb(OPr)4}]2 |
Stereochemical Aspects and Enantioselective Research
Analysis of Stereoisomeric Forms (R,R), (S,S), and meso-Isomers
The three stereoisomers of 2,5-Dimethyl-3,4-hexanediol—(3R,4R)-2,5-dimethylhexane-3,4-diol, (3S,4S)-2,5-dimethylhexane-3,4-diol, and the meso-2,5-dimethyl-3,4-hexanediol—exhibit distinct physical and chemical characteristics. The enantiomeric pair, (R,R) and (S,S), are non-superimposable mirror images and thus possess identical physical properties such as melting point and boiling point, but rotate plane-polarized light in equal but opposite directions. The meso isomer, due to an internal plane of symmetry, is achiral and optically inactive.
The stereochemical configuration significantly impacts the molecule's properties. For instance, in the related compound 3,4-hexanediol (B1617544), the meso isomer has a significantly higher fusion temperature (361.25 K) compared to the racemic mixture (294.05 K), indicating a more stable crystal lattice for the meso form. This difference in thermal stability is attributed to the different crystalline packing arrangements between the symmetric meso isomer and the racemic mixture of enantiomers.
Biocatalytic synthesis routes have been developed to selectively produce these stereoisomers. For example, enzymatic reduction of the corresponding diketone using enzymes from Bacillus cereus or Bacillus licheniformis can yield either the (R,R) or (S,S) enantiomers with high enantiomeric excess. Specifically, butanediol (B1596017) dehydrogenase from Saccharomyces cerevisiae can reduce 3,4-dimethyl-3,4-hexanedione to the (3R,4R)-diol. Conversely, chemical synthesis methods, such as the reduction of ethyl methyl ketone, typically produce a mixture of the meso and racemic (dl) isomers. The meso isomer can be specifically synthesized through the syn-dihydroxylation of cis-3,4-dimethyl-3-hexene using reagents like osmium tetroxide.
Table 1: Stereoisomers of this compound
| Stereoisomer | IUPAC Name | Chirality | Key Features |
| (3R,4R) | (3R,4R)-2,5-dimethylhexane-3,4-diol | Chiral | One of a pair of enantiomers. |
| (3S,4S) | (3S,4S)-2,5-dimethylhexane-3,4-diol | Chiral | The other enantiomer, mirror image of the (R,R) form. Also known as (S)-DIPED. acs.org |
| meso | (3R,4S)-2,5-dimethylhexane-3,4-diol | Achiral | Possesses an internal plane of symmetry, making it optically inactive. |
Methodologies for Enantiomeric Purity Determination
The determination of the enantiomeric purity, or enantiomeric excess (ee), of this compound is crucial for its application in asymmetric synthesis. Several analytical techniques are employed for this purpose.
Gas chromatography (GC) using chiral stationary phases is a common method for separating and quantifying the stereoisomers. For instance, chiral cyclodextrin-based capillary GC columns can effectively separate enantiomers of polar compounds like diols without prior derivatization. gcms.cz The differing interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their resolution and quantification.
High-performance liquid chromatography (HPLC) with a chiral stationary phase is another powerful technique. nih.gov Chiral columns, such as Chiralpak AD-H, have been successfully used to resolve the enantiomers of related diols, and this method is applicable to this compound.
Circular dichroism (CD) spectroscopy can also be a rapid method for determining enantiomeric excess. nih.govrsc.org Chiral molecules absorb left and right circularly polarized light differently, resulting in a CD spectrum. The intensity of the CD signal is proportional to the concentration of the enantiomer, allowing for the determination of the enantiomeric excess in a sample. nih.gov
Nuclear magnetic resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, can be used to determine the diastereomeric and enantiomeric excess. researchgate.net These agents react with the enantiomers to form diastereomers, which have different NMR spectra, allowing for their quantification.
Table 2: Analytical Methods for Enantiomeric Purity Determination
| Methodology | Principle | Application to this compound |
| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase leading to separation. | Effective for separating and quantifying the (R,R), (S,S), and meso isomers. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers based on their differential affinity for a chiral stationary phase. | A standard and reliable method for determining enantiomeric excess. nih.gov |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | Provides a rapid assessment of enantiomeric purity. nih.govrsc.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral auxiliaries to create diastereomers with distinct NMR signals for quantification. | Allows for the determination of both enantiomeric and diastereomeric ratios. researchgate.net |
Influence of Stereoisomerism on Chemical Transformations and Applications
The stereochemistry of this compound plays a pivotal role in its chemical reactivity and its utility in organic synthesis. The specific spatial arrangement of the hydroxyl and isopropyl groups dictates the stereochemical outcome of reactions involving this diol and its suitability for various applications.
Enantiopure forms of vicinal diols are highly valuable as chiral building blocks, ligands, and auxiliaries in asymmetric synthesis. researchgate.net A significant application of enantiopure this compound is its use as a chiral auxiliary. For instance, the (3S,4S)-enantiomer, often referred to as (S)-DIPED, is utilized as a chiral director in the chain extension of boronic acid esters. acs.org The C2-symmetric nature of these diols makes them effective in inducing stereoselectivity in a wide range of chemical transformations. researchgate.net
The influence of stereoisomerism is also evident in reactions such as dehydration. The dehydration of this compound can lead to the formation of various dienes, and the stereochemistry of the starting diol can influence the stereochemistry of the resulting products.
Furthermore, derivatives of chiral this compound have been employed in the synthesis of complex molecules. For example, a derivative of the (3R,4R)-isomer has been used in the synthesis of (4R,5R)-2-Ethoxy-4,5-bis[(1-methoxy-1-methyl)ethyl]-1,3-dioxolane, highlighting its role as a key starting material for creating other chiral compounds. The ability to control the stereochemistry of the final product is a direct consequence of the defined stereochemistry of the starting diol.
The application of a specific stereoisomer as a chiral auxiliary often involves its temporary incorporation into a substrate to direct a stereoselective reaction, after which it is cleaved and can potentially be recovered and reused. rsc.org This strategy is fundamental to modern asymmetric synthesis, and the effectiveness of this compound in this role underscores the critical importance of its stereoisomeric purity.
Advanced Applications and Material Science Contributions
Monomer in Polymer Chemistry and Material Science
The role of diols as monomers is fundamental to polymer chemistry. While direct polymerization of 2,5-dimethyl-3,4-hexanediol is not extensively documented in the context of high-molecular-weight polymers, its structural analogs and derivatives are pivotal in creating advanced polymeric materials.
Diols are essential precursors for producing polyesters, a significant class of biodegradable polymers. The related compound, 2,5-hexanediol (B147014), serves as an intermediate in the synthesis of optically active tetrahydrofurans, which are themselves utilized in the creation of biodegradable polymers. sphinxsai.com The synthesis of polyesters often involves the polycondensation of diols with dicarboxylic acids. Furthermore, diols like 2,5-hexanediol can be converted into cyclic ketene (B1206846) acetals (CKAs), which are key monomers for Radical Ring-Opening Polymerization (RROP), a method that yields biodegradable polyesters from a radical polymerization process. Another isomer, 2,5-dimethyl-2,5-hexanediol (B89615), is noted as a key synthetic raw material for polyester (B1180765) and polyurethane materials, where it enhances heat resistance and mechanical strength. fscichem.com
Radical Ring-Opening Polymerization (RROP) is an advanced technique for synthesizing degradable polymers. Monomers derived from diols are central to this process. Specifically, a methylated cyclic ketene acetal (B89532) derived from 2,5-hexanediol, 4,7-dimethyl-2-methylene-1,3-dioxepane (DMMDO), undergoes RROP to form a dimethylated version of poly(caprolactone).
Research has demonstrated the generation of amphiphilic block copolymers by polymerizing DMMDO with a PEG-based macroinitiator. These resulting polyesters can self-assemble into biodegradable and biocompatible nanoparticles. A key application of these nanoparticles is their ability to act as protective shells for enzymes. The polyester matrix is sensitive to degradation by esterases, which provides a controlled release mechanism for the encapsulated enzyme. This highlights the potential of using these polymers as temporary protective covers in biocatalysis and drug delivery.
| Monomer/Polymer System | Polymerization Method | Resulting Material | Key Finding/Application |
| 4,7-dimethyl-2-methylene-1,3-dioxepane (DMMDO) | Free radical polymerization with PEG-based macroinitiator | Amphiphilic block-copolymers (PEG-PdmCL) | Self-assembly into biodegradable nanoparticles capable of enzyme encapsulation and controlled release upon esterase degradation. |
Plasticizers are additives used to increase the flexibility and durability of polymers like polyvinyl chloride (PVC). There is a significant drive to develop bio-based plasticizers from renewable resources to replace traditional phthalate-based plasticizers. researchgate.netgoogle.com Diols are a common starting material for preparing polyester plasticizers. google.com For instance, 3,4-hexanediol (B1617544) is noted for its potential as a bio-based plasticizer due to its ability to soften polymers. smolecule.com The isomer 2,5-dimethyl-2,5-hexanediol is also identified as an important intermediate for complex chemicals including plasticizers. fscichem.com However, specific research detailing the synthesis and evaluation of this compound as a primary or secondary bio-based plasticizer for PVC or other polymers is not prominently featured in the available scientific literature.
Building Block for Sophisticated Organic Molecules
The structural features of this compound make it a useful starting material or intermediate for the synthesis of more complex and functionally sophisticated organic molecules.
The presence of two chiral centers at the C3 and C4 carbons means that this compound can exist in stereoisomeric forms. Enantiopure vicinal diols are highly valuable as chiral building blocks in asymmetric synthesis. Research has detailed the specific preparation of (3S,4S)-2,5-dimethyl-3,4-hexanediol, also known as (S)-DIPED, from (R,R)-tartaric acid. acs.org This underscores its utility as a well-defined chiral intermediate for constructing complex target molecules with specific stereochemistry. Related hexanediols are also recognized as versatile building blocks for creating various chiral phosphine (B1218219) ligands, which are crucial components of specialized catalysts. sphinxsai.com
Role in Catalytic Systems and Processes
This compound is involved in catalytic processes both as a product of catalytic reactions and as a precursor to components of catalytic systems.
Industrial-scale synthesis of the compound can be achieved through the catalytic hydrogenation of the corresponding diketone, 3,4-dimethyl-3,4-hexanedione, using catalysts such as palladium on carbon (Pd/C) or Raney nickel. guidechem.com Furthermore, biocatalytic processes using enzymes like alcohol dehydrogenase from microorganisms such as Pichia farinose or Lactobacillus kefir can reduce 2,5-hexanedione (B30556) to 2,5-hexanediol, demonstrating a green chemistry approach. sphinxsai.com
Homogeneous catalysis has also been employed in its formation. Research has evaluated water- and acid-stable ruthenium and iridium complexes for the catalytic conversion of 2,5-hexanedione into hydrodeoxygenated products, including 2,5-hexanediol, in an aqueous acidic medium. researchgate.net A patent also describes a one-step synthesis process for 2,5-dimethyl-2,5-hexanediol that uses an isobutyl potassium alcoholate catalyst. google.com As mentioned previously, chiral forms of the diol serve as building blocks for ligands used in asymmetric catalysis. sphinxsai.com
| Catalytic Process | Catalyst/System | Role of Diol | Reactants | Product(s) |
| Catalytic Hydrogenation | Raney Nickel or Palladium on Carbon (Pd/C) | Product | 3,4-Dimethyl-3,4-hexanedione, H₂ | This compound guidechem.com |
| Biocatalytic Reduction | Pichia farinose (Alcohol Dehydrogenase) | Product | 2,5-Hexanedione | 2,5-Hexanediol sphinxsai.com |
| Homogeneous Catalysis | (4′-Ph-terpy)Ru(H₂O)₃₂ | Product | 2,5-Hexanedione, H₂ | 2,5-Hexanediol, 2,5-dimethyltetrahydrofuran, Hexane researchgate.net |
| One-Step Synthesis | Isobutyl potassium alcoholate | Product | Acetylene (B1199291), Acetone (B3395972) | 2,5-Dimethyl-2,5-hexanediol google.com |
Substrate and Intermediate in Hydrodeoxygenation Reactions
Direct research specifically identifying this compound as a primary substrate or a key intermediate in hydrodeoxygenation (HDO) reactions is not extensively documented in publicly available literature. However, as a vicinal diol (a compound with hydroxyl groups on adjacent carbon atoms), it belongs to a class of molecules that is of significant interest in the catalytic upgrading of biomass.
Hydrodeoxygenation and the related process of deoxydehydration (DODH) are crucial reactions for converting biomass-derived polyols (sugar alcohols) into valuable chemicals and fuels by selectively removing hydroxyl groups. royalsocietypublishing.orgrsc.org These reactions typically transform vicinal diols into alkenes or alcohols, which serve as platform chemicals for industry. royalsocietypublishing.orgrsc.org
The general mechanism for these transformations involves metal catalysts that can facilitate the cleavage of C-O bonds. For instance, heterogeneous catalysts combining a noble metal like palladium (Pd) with a transition-metal oxide such as tungsten oxide (WOx) or rhenium oxide (ReOx) have proven effective for the HDO of cyclic vicinal diols. nih.govacs.orgnih.gov Homogeneous catalysts, often based on rhenium-oxo complexes, are also employed for the deoxydehydration of vicinal diols to produce alkenes. royalsocietypublishing.org Given that this compound is a vicinal diol, it is a potential candidate for such catalytic conversions, although specific studies are yet to be widely reported.
Table 1: General Catalytic Systems for Hydrodeoxygenation of Vicinal Diols
| Catalyst System | Reaction Type | Substrate Class | Typical Product | Reference |
|---|---|---|---|---|
| WOx-Pd/C | Hydrodeoxygenation (HDO) | Cyclic Vicinal Diols | Cyclic Alcohols | nih.gov |
| ReOx–Pd/CeO2 | Hydrodeoxygenation (HDO) | Vicinal Diols / Sugar Alcohols | Alcohols, Diols | acs.orgnih.gov |
| Re₂(CO)₁₀ / Secondary Alcohol | Deoxydehydration (DODH) | Vicinal Diols | Alkenes | royalsocietypublishing.org |
Ligand Design for Homogeneous and Heterogeneous Catalysis
The structure of this compound contains two chiral centers at the C3 and C4 positions. This gives rise to stereoisomers, including enantiomerically pure forms such as (3S,4S)-2,5-dimethyl-3,4-hexanediol. This specific enantiomer is sometimes referred to in literature as (S)-DIPED. acs.orgthieme-connect.de The availability of such chiral molecules is of high value in the field of asymmetric catalysis.
In asymmetric synthesis, a primary goal is to produce a single desired enantiomer of a target molecule, which is crucial in the pharmaceutical industry. This is often achieved using chiral catalysts, which are typically composed of a metal center and a chiral organic molecule known as a ligand. Chiral diols, like the enantiopure forms of this compound, are important building blocks for the synthesis of these sophisticated ligands. sfu.ca
A chiral auxiliary is another key concept in asymmetric synthesis; it is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which it can be removed and recovered. nih.govwikipedia.org The synthesis of the chiral form, (S)-DIPED, from (R,R)-tartaric acid has been documented, underscoring its utility as a chiral precursor. acs.org While detailed reports on the performance of ligands directly derived from this compound are limited, the principle of using similar chiral diols (e.g., 2,4-pentanediol, 2,5-hexanediol) to create bridged phosphine ligands for asymmetric reactions like the Suzuki coupling has been established in patents. google.com These ligands control the spatial arrangement of reactants around the catalytic metal center, thereby favoring the formation of one enantiomer over the other.
Table 2: Concepts in Chiral Ligand Design
| Concept | Description | Relevance of this compound | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | The use of readily available, enantiomerically pure natural products as starting materials for the synthesis of other chiral compounds. | The synthesis of (S)-DIPED from tartaric acid is an example of this approach. acs.org | |
| Chiral Ligand | An asymmetric organic molecule that coordinates to a metal center to form a chiral catalyst, enabling enantioselective transformations. | Enantiopure forms of this diol are potential precursors for creating bidentate or other polydentate chiral ligands. sfu.ca | |
| Chiral Auxiliary | A stereogenic group temporarily attached to a substrate to control stereoselectivity in a reaction. | As a C2-symmetric chiral diol, it fits the profile of a precursor for chiral auxiliaries. wikipedia.orgsigmaaldrich.com |
Analytical and Spectroscopic Methodologies in Academic Contexts
Advanced Chromatographic Techniques for Research Analysis
Chromatographic methods are fundamental in the separation and analysis of "2,5-Dimethyl-3,4-hexanediol" from reaction mixtures and in assessing its purity.
Gas chromatography is a powerful technique for determining the purity of volatile compounds like "this compound". The Environmental Protection Agency (EPA) has noted the use of gas chromatography in the analysis of related compounds. nist.gov In a typical GC analysis, a sample is vaporized and injected into the head of a chromatographic column. The column contains a liquid stationary phase adsorbed onto the surface of an inert solid. Separation is achieved based on the differential partitioning of the compound between the carrier gas (mobile phase) and the stationary phase.
For quantitative analysis, a known amount of an internal standard can be added to the sample. The ratio of the peak area of "this compound" to that of the internal standard is then used to determine its concentration. The choice of column is critical for achieving good separation. For instance, a non-polar column like a GsBP-5, which has low column bleed and an inert surface, could be suitable for the analysis of diols. gs-tek.com The detection limit of GC methods can be very low, allowing for the quantification of trace impurities. For example, methods have been developed for related compounds with detection limits in the micromolar range. researchgate.net
Table 1: Illustrative GC Parameters for Diol Analysis
| Parameter | Value |
|---|---|
| Column | GsBP-5 (or similar), 30 m x 0.32 mm x 1.0 µm |
| Carrier Gas | Nitrogen or Helium |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260 °C |
| Oven Program | 100°C (2 min hold) to 200°C at 10°C/min (10 min hold) |
Note: These are example parameters and would need to be optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of a wide range of compounds. ijcrt.org It is particularly useful for compounds that are not sufficiently volatile for GC analysis. kianshardanesh.com In the context of "this compound," HPLC can be employed to analyze related compounds or non-volatile impurities. ijcrt.org The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. libretexts.org
Reversed-phase HPLC (RP-HPLC) is the most common mode, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. kianshardanesh.com The composition of the mobile phase can be held constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation of compounds with different polarities. scribd.com A UV detector is commonly used if the compounds of interest absorb ultraviolet light.
Table 2: Exemplary HPLC Conditions for Analysis of Related Diols
| Parameter | Value |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
Note: These conditions are illustrative and would require optimization for the specific compounds being analyzed.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used in synthetic chemistry to monitor the progress of a reaction. wisc.educhemistryhall.com It allows for the quick separation of components in a mixture, making it ideal for observing the consumption of starting materials and the formation of products. itwreagents.comlibretexts.org A small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina. wisc.edu
The plate is then placed in a developing chamber containing a shallow pool of a suitable solvent or solvent mixture (the eluent). As the eluent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the adsorbent and the eluent. wisc.edu The separation is visualized, often using a UV lamp or by staining the plate with a reagent that reacts with the compounds to produce colored spots. wisc.edu The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated to characterize the different components. chemistryhall.comlibretexts.org
Spectroscopic Characterization for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic techniques are indispensable for the definitive structural elucidation of "this compound".
Nuclear Magnetic Resonance (NMR) Spectroscopy : While specific NMR data for "this compound" is not readily available in the provided search results, NMR is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For the related compound "2,5-Dimethyl-2,5-hexanediol," 1H NMR and 13C NMR spectra are available and provide insight into the types of information that can be obtained. chemicalbook.comuq.edu.au A ¹H NMR spectrum of "this compound" would be expected to show signals for the methyl protons, the methine protons attached to the carbons bearing the hydroxyl groups, and the hydroxyl protons themselves. The splitting patterns and integration of these signals would provide valuable information about the connectivity of the atoms.
Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments. A mass spectrum of "this compound" has been reported. researchgate.net The molecular ion peak would confirm the molecular weight of the compound (146.23 g/mol ). nih.gov The fragmentation pattern can provide clues about the structure of the molecule. For "this compound," a prominent peak is observed at m/z 73. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a related compound, (3R,4R)-2,5-dimethylhexane-3,4-diol, is available and shows characteristic absorptions. spectrabase.com For "this compound," a broad absorption band in the region of 3200-3600 cm⁻¹ would be expected, which is characteristic of the O-H stretching vibration of the hydroxyl groups. A strong absorption in the region of 2850-3000 cm⁻¹ would correspond to the C-H stretching vibrations of the alkyl groups.
Table 3: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Feature | Observed/Expected Value |
|---|---|---|
| Mass Spectrometry (GC-MS) | Molecular Ion (M+) | Not explicitly stated, but MW is 146.23 g/mol nih.gov |
| Top Peak (m/z) | 73 nih.gov | |
| Second Highest Peak (m/z) | 55 nih.gov | |
| Infrared (IR) Spectroscopy | O-H Stretch (Alcohol) | Expected in the 3200-3600 cm⁻¹ region |
| C-H Stretch (Alkane) | Expected in the 2850-3000 cm⁻¹ region |
Note: The IR data is based on expected values for alcohols.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms of vicinal diols such as 2,5-dimethyl-3,4-hexanediol. Two primary reactions for this class of compounds are the pinacol (B44631) rearrangement and deoxydehydration (DODH).
Pinacol Rearrangement: The pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols that converts them into carbonyl compounds. spcmc.ac.in Computational studies have extensively investigated whether this mechanism is a stepwise process, involving a discrete carbocation intermediate, or a concerted process where the migration of a substituent and the departure of the leaving group occur simultaneously. sci-hub.seuvic.ca
DFT calculations have shown that the mechanism can be influenced by the structure of the diol and the reaction conditions. sci-hub.se For many simple diols, gas-phase calculations suggest that the concerted mechanism is often favored over the stepwise pathway because the proposed β-hydroxy carbonium ion intermediate is not a stable species. sci-hub.se However, in solution, particularly in ionizing solvents, the stepwise mechanism involving a carbocation intermediate becomes more plausible, and studies have found evidence for its formation. uvic.caoup.com In the case of this compound, protonation of one hydroxyl group would be followed by the loss of water to form a tertiary carbocation. A subsequent 1,2-hydride shift would lead to the more stable carbocation, which upon deprotonation yields 2,5-dimethyl-3-hexanone. DFT calculations can model the transition states for both the water loss and the hydride shift, providing activation energy barriers for each step and clarifying the rate-determining step.
Deoxydehydration (DODH): DODH is another significant reaction of vicinal diols, converting them into alkenes, which is a valuable transformation in biomass conversion. bl.ukroyalsocietypublishing.org This reaction is often catalyzed by metal-oxo complexes, such as those of rhenium and vanadium. nih.govresearchgate.net DFT studies have been crucial in mapping out the catalytic cycles of these reactions. royalsocietypublishing.org For instance, computational work on vanadium-catalyzed DODH has revealed complex mechanisms, including spin-crossover pathways that provide lower energy routes for the reaction. nih.gov The mechanism generally involves the condensation of the diol onto the metal catalyst, reduction of the metal center, and then a series of steps leading to the extrusion of the alkene product. nih.govchemrxiv.org DFT calculations help to identify key intermediates, such as metal-diolate species, and the energetic profiles of different proposed pathways, like concerted versus stepwise C-O bond cleavage. nih.govchemrxiv.org
| Reaction | Mechanism Type | Key Intermediates/States | Computational Findings |
|---|---|---|---|
| Pinacol Rearrangement | Stepwise | Carbocation Intermediate | Favored in ionizing solvents; stability of carbocation is key. uvic.caoup.com |
| Concerted | Single Transition State | Often dominates in gas-phase calculations; avoids unstable intermediates. sci-hub.se | |
| Deoxydehydration (DODH) | Metal-Catalyzed (e.g., V, Re) | Metal-Diolate Species | Involves catalyst reduction and olefin extrusion steps. nih.govresearchgate.net |
| Spin-Crossover Pathway | Triplet State Intermediates | DFT reveals lower energy pathways for some vanadium-catalyzed systems. nih.gov |
Molecular Modeling for Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and flexibility of this compound are critical to its physical properties and reactivity. Molecular modeling techniques, from simple molecular mechanics to higher-level quantum calculations, are used to explore its conformational landscape and intermolecular interactions.
Conformational Analysis: The central C3-C4 bond of this compound allows for rotation, leading to various staggered conformations, primarily anti and gauche arrangements of the two hydroxyl-bearing carbon atoms. The bulky isopropyl groups at the C2 and C5 positions introduce significant steric hindrance, which strongly influences the relative stability of these conformers.
Anti-Conformation: The two hydroxyl groups are positioned 180° apart. This arrangement typically minimizes steric repulsion between large substituents on adjacent carbons.
Gauche-Conformation: The hydroxyl groups are approximately 60° apart. While this can introduce steric strain, it also allows for the possibility of intramolecular hydrogen bonding between the two hydroxyl groups.
Intermolecular Interactions: The primary intermolecular force for this compound is hydrogen bonding. Each molecule has two hydroxyl groups that can act as both hydrogen bond donors and acceptors. This leads to the formation of extensive intermolecular hydrogen-bonding networks in the condensed phase, significantly affecting properties like boiling point and solubility. Molecular dynamics simulations can be employed to model these interactions in a liquid environment, revealing the preferred hydrogen bonding patterns and the average lifetime of these bonds. mdpi.com While intramolecular hydrogen bonding is possible, intermolecular hydrogen bonding is generally the dominant interaction in the liquid and solid states. chegg.com
Kinetic and Thermochemical Studies of Related Compounds
While specific kinetic and thermochemical data for this compound are not widely available, studies on structurally related vicinal diols provide valuable insights.
Kinetic Studies: Kinetic studies on the pinacol rearrangement of various benzopinacols and other vicinal diols have been performed to understand the reaction mechanism and substituent effects. oup.comacs.org These studies often measure the first-order rate constants under acidic conditions. The rate of rearrangement is highly dependent on the stability of the carbocation intermediate formed after the departure of the protonated hydroxyl group. uvic.ca For a compound like this compound, the formation of a tertiary carbocation at either C3 or C4 would be relatively facile. Kinetic isotope effect studies on simpler pinacol systems have indicated that the alkyl or hydride migration step can be the rate-determining step after a reversible C-O bond cleavage. masterorganicchemistry.com
Thermochemical Studies: Thermochemical data, such as the enthalpy of formation (ΔfH°), provide fundamental information about the stability of a molecule. While experimental data for this compound is scarce, computational methods can provide reliable estimates. The Active Thermochemical Tables (ATcT) provide highly accurate data for smaller molecules, which can serve as a benchmark for calculations on larger molecules. anl.gov For instance, the enthalpy of formation for related diols can be calculated or found in databases, offering a point of comparison.
| Compound/Reaction | Parameter | Value | Significance/Context |
|---|---|---|---|
| Pinacol Rearrangement of Benzopinacol | Activation Entropy (ΔS‡) | Large, positive values | Supports an A-1 mechanism with a dissociative, carbocation-forming step. oup.com |
| Pinacol Rearrangement (General) | Kinetic Isotope Effect (CH₃ vs. CD₃) | kH/kD ≈ 1.23 | Indicates that alkyl migration is the rate-determining step. masterorganicchemistry.com |
| 1,2-Ethenediol (trans) | Enthalpy of Formation (ΔfH°gas) | -295.3 ± 1.2 kJ/mol | Provides a reference value for a simple, unsaturated diol from high-accuracy ATcT. anl.gov |
Q & A
Q. How can 2,5-Dimethyl-3,4-hexanediol be identified in complex biological mixtures?
Methodological Answer: Identification typically involves gas chromatography-mass spectrometry (GC-MS) coupled with retention index matching and spectral library comparisons. For example, in plant VOC studies, this compound was isolated using headspace solid-phase microextraction (SPME) and detected via GC-MS, with confirmation through co-injection of authentic standards and IR spectroscopy for functional group analysis . Key steps include:
- Sample Preparation : Use inert collection systems to avoid degradation.
- Chromatographic Separation : Optimize column polarity (e.g., DB-5MS) to resolve diastereomers.
- Spectral Confirmation : Match mass fragmentation patterns (e.g., m/z peaks for [M+H]+ or [M−H2O]+) and IR absorption bands (e.g., O-H stretching at ~3300 cm⁻¹).
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer: Safety measures prioritize minimizing inhalation, skin contact, and eye exposure:
- Ventilation : Use fume hoods for synthesis or extraction steps.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) to prevent reactivity .
Q. What synthetic routes are available for producing this compound?
Methodological Answer: A validated route involves the Paal-Knorr reaction of 3,4-diethoxycarbonyl-2,5-hexanedione with diamines in acetic acid, yielding pyrrole derivatives. While this method focuses on derivatives, analogous diol synthesis could proceed via:
- Reduction of Diketones : Catalytic hydrogenation (e.g., H₂/Pd-C) of 2,5-dimethyl-3,4-hexanedione.
- Stereochemical Control : Adjust reaction conditions (e.g., solvent polarity, temperature) to favor meso or d/l diastereomers.
- Characterization : Confirm structure via ¹H NMR (e.g., methyl group splitting patterns) and elemental analysis .
Advanced Research Questions
Q. How does this compound influence plant-pathogen interactions, and what methodologies are used to study its ecological role?
Methodological Answer: In tobacco infected with Cucumber Mosaic Virus (CMV), this compound is emitted as part of altered VOC profiles. Researchers use:
- Controlled Infection Models : Compare VOC blends from infected vs. mock-inoculated plants via dynamic headspace sampling.
- Behavioral Assays : Test aphid settling preferences using olfactometers to link VOC changes to insect vector behavior.
- Metabolic Pathway Inhibition : Apply enzyme inhibitors (e.g., LOX inhibitors) to pinpoint biosynthetic origins .
Q. What analytical challenges arise when quantifying this compound in volatile organic compound (VOC) profiles, and how can they be addressed?
Methodological Answer: Challenges include low volatility, matrix interference, and isomer discrimination. Solutions involve:
Q. How do reaction conditions affect the stereochemical outcomes in the synthesis of derivatives involving this compound?
Methodological Answer: Stereochemistry is influenced by solvent polarity, catalysts, and temperature. For example:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring meso forms.
- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity.
- Characterization : Use NOESY NMR to confirm spatial arrangements of methyl groups .
Q. Data Contradictions and Research Gaps
- Natural Occurrence Variability : The compound is reported in Stellera chamaejasme essential oil (6.8% relative content) but absent in healthy tobacco . This suggests environmental or stress-specific biosynthesis.
- Toxicity Data : Limited ecotoxicological studies exist despite its irritant properties . Future work should assess chronic exposure effects using OECD guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
